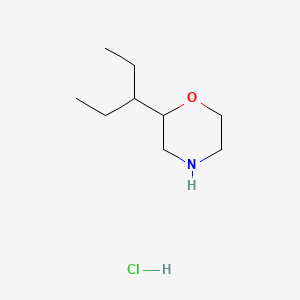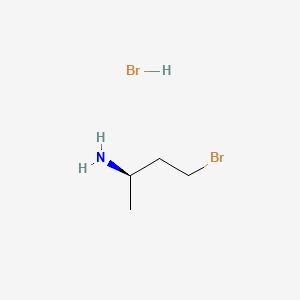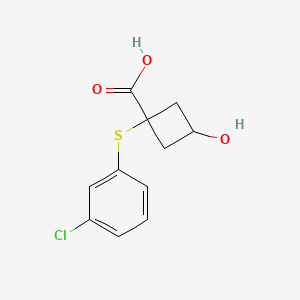
2-Cyclobutyl-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-1,4-oxazepane is a six-membered heterocyclic compound that contains nitrogen, oxygen, and carbon atoms in its molecular structure. This compound is of particular interest in the field of medicinal and pharmaceutical sciences due to its wide range of biological activities and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1,4-oxazepane can be achieved through various synthetic routes. One common method involves the use of SnAP (Sn amino protocol) reagents, which allow for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes . This process occurs under mild, room-temperature conditions and offers exceptional substrate scope and functional-group tolerance .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the use of scalable and efficient synthetic routes, such as those involving SnAP reagents, suggests that industrial production could be feasible with further optimization and development.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclobutyl-1,4-oxazepane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and oxygen atoms in the compound’s structure, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve mild temperatures and the use of solvents that are compatible with the compound’s functional groups.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of saturated N-heterocycles.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-1,4-oxazepane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is studied for its potential pharmacological properties and biological activities. It may serve as a scaffold for the development of new therapeutic agents and drugs. In industrial applications, this compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways within biological systems. The nitrogen and oxygen atoms in the compound’s structure allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Cyclobutyl-1,4-oxazepane include other six-membered heterocyclic compounds that contain nitrogen and oxygen atoms, such as oxazepane and its derivatives.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which includes a cyclobutyl group attached to the oxazepane ring. This structural feature may confer unique biological activities and pharmacological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-cyclobutyl-1,4-oxazepane |
InChI |
InChI=1S/C9H17NO/c1-3-8(4-1)9-7-10-5-2-6-11-9/h8-10H,1-7H2 |
InChI-Schlüssel |
NHGXGZYKWIPNRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2CNCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


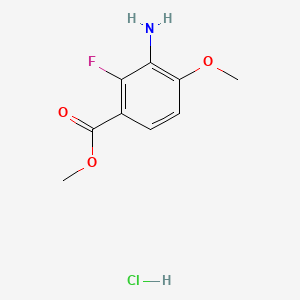

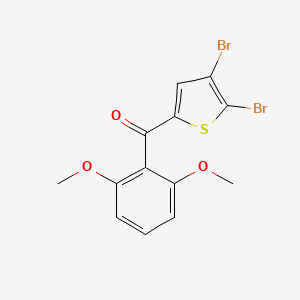
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

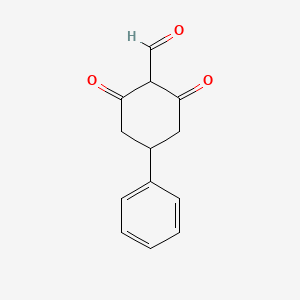
![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
